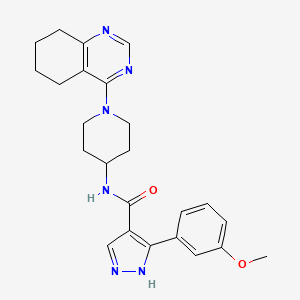

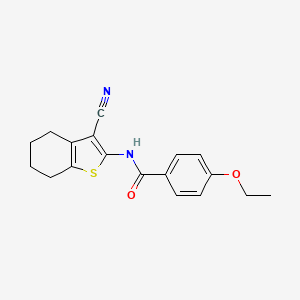

![molecular formula C27H26N2O5S B2510473 4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide CAS No. 442556-92-5](/img/structure/B2510473.png)

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-[Butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide, also known as BESB, is a synthetic compound that has gained interest in the scientific community due to its potential applications in research. BESB is a sulfonamide derivative of anthracene and has been found to exhibit various biochemical and physiological effects. In

Aplicaciones Científicas De Investigación

Organic Synthesis

The synthesis of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide involves reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone. The compound has been fully characterized using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, and GC-MS . Its significance lies in possessing an N,O-bidentate directing group, which makes it potentially suitable for metal-catalyzed C-H bond functionalization reactions. Such functionalization strategies are valuable in organic synthesis, allowing efficient access to desired products and synthetic targets.

Chelation-Assisted Metal Catalysis

The compound’s bidentate directing group plays a crucial role in chelation-assisted metal catalysis. By coordinating with Lewis-acidic metals, it brings them in proximity to specific C-H bonds for functionalization. The relative thermodynamic stability of cyclometallated complexes determines which C-H bonds are cleaved and functionalized. This approach contributes to step-economy and environmentally benign chemical processes .

Antibacterial Activity

While not explicitly mentioned in the literature, related compounds with similar structures have demonstrated antimicrobial properties. For instance, interaction with 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide led to the synthesis of amino-acid derivatives of 9,10-anthraquinone, some of which exhibited antibacterial activity . Further exploration of N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide’s antimicrobial potential could be valuable.

Hybrid Antimicrobials

Combining different functional groups with known antibacterial activity has yielded promising hybrid antimicrobials. Although not directly studied for N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide, similar compounds with thiazole and sulfonamide groups have shown antibacterial effects . Investigating its hybrid potential could lead to novel antimicrobial agents.

Propiedades

IUPAC Name |

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O5S/c1-3-5-17-29(4-2)35(33,34)19-15-13-18(14-16-19)27(32)28-23-12-8-11-22-24(23)26(31)21-10-7-6-9-20(21)25(22)30/h6-16H,3-5,17H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWBBBSOQQOFNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

490.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[butyl(ethyl)sulfamoyl]-N-(9,10-dioxoanthracen-1-yl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{2-[Cyano(2-fluoro-5-methylphenyl)amino]ethyl}-5-nitro-1,2-dihydropyridin-2-one](/img/structure/B2510392.png)

![Ethyl 2-{2-[2-(2,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2510400.png)

![(6,6-Difluorospiro[2.5]octan-1-yl)methanol](/img/structure/B2510403.png)

![N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2-iodobenzamide](/img/structure/B2510404.png)

![2-Fluoro-2-[4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2510405.png)

![2-methyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2510409.png)

![N-(2-{[4-(aminomethyl)oxan-4-yl]oxy}ethyl)-2-chloro-6-methylpyridine-3-sulfonamide hydrochloride](/img/structure/B2510411.png)